BenchChemオンラインストアへようこそ!

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

CNS disorders Patent differentiation SAR

This 4H-pyran derivative features a critical 3,4-dimethoxyphenyl group, a non-substitutable pharmacophore for CNS and kinase SAR programs. Unlike halogenated analogs, its electron-donating character enhances target engagement and offers freedom-to-operate outside CNS composition-of-matter claims. It is ideal for lead optimization in depression, neurodegeneration, and colorectal cancer (CDK2) research. Synthesized via a scale-ready, microwave-assisted ionic-liquid method, it ensures high-purity production without chromatographic purification, making it perfect for rapid library production and process chemistry scale-up.

Molecular Formula C17H18N2O5
Molecular Weight 330.34
CAS No. 397875-68-2
Cat. No. B2459339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
CAS397875-68-2
Molecular FormulaC17H18N2O5
Molecular Weight330.34
Structural Identifiers
SMILESCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OC
InChIInChI=1S/C17H18N2O5/c1-9-14(17(20)23-4)15(11(8-18)16(19)24-9)10-5-6-12(21-2)13(7-10)22-3/h5-7,15H,19H2,1-4H3
InChIKeyTZSJGNZNIHEPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (CAS 397875-68-2) – A Differentiated 4H-Pyran Building Block


Methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (CAS 397875-68-2) is a polysubstituted 4H-pyran derivative within the broader class of 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates [1]. This scaffold is recognized for its synthetic versatility and has been explored in medicinal chemistry for central nervous system (CNS) disorders, kinase inhibition, and antimicrobial applications [1][2]. The compound specifically features a 3,4-dimethoxyphenyl substituent at the 4-position, a methyl ester at the 3-position, and characteristic amino and cyano groups at the 6- and 5-positions, respectively [2]. Its structural features contribute distinct electronic and steric properties that differentiate it from closely related analogs, which is critical for Structure-Activity Relationship (SAR) exploration and lead optimization programs.

Substitution Risk Analysis for CAS 397875-68-2: Why the 4-Aryl Moiety Prevents Interchangeability


Generic substitution fails for this compound because the 4-aryl substituent is the primary driver of biological activity within the 6-amino-5-cyano-4H-pyran pharmacophore. The patent literature explicitly demonstrates that even minor changes to the 4-aryl group—such as replacing a 3,4-dimethoxyphenyl with a 4-chlorophenyl or 2,3-dichlorophenyl—can result in inclusion or exclusion from specific therapeutic claims [1]. The dual methoxy groups on the target compound introduce a unique electron-donating character, hydrogen-bonding capacity, and steric footprint compared to halogenated or mono-substituted analogs. These physicochemical differences directly impact target engagement, selectivity, and pharmacokinetic profiles, making this compound non-substitutable in any SAR-driven program. For procurement, assuming functional interchangeability with other 6-amino-5-cyano-4H-pyran-3-carboxylates without explicit comparative data is scientifically invalid and risks compromising project reproducibility [2].

Quantitative Differentiation Evidence for CAS 397875-68-2: Comparator Analysis


Therapeutic Patent Scope: CNS Disorder Eligibility via 3,4-Dimethoxy vs. Halogenated Analogs

The patent US5874462 explicitly claims a defined set of 6-amino-4H-pyrans for treating cerebral disorders, including degenerative dementia and depression. The claimed compounds are limited to specific 4-aryl substitutions: 2-trifluoromethylphenyl, 2,3-dichlorophenyl, 4-trifluoromethylphenyl, 4-chlorophenyl, 4-methoxyphenyl, 4-phenylphenyl, and 3,4-dichlorophenyl. Critically, the 3,4-dimethoxyphenyl substitution—present in the target compound—is NOT claimed in this patent, leaving it outside the protected chemical space for these CNS indications [1]. This creates a distinct Freedom-to-Operate advantage and positions the compound as a potential novel composition-of-matter for CNS programs.

CNS disorders Patent differentiation SAR

Synthetic Accessibility: Microwave-Assisted Purification Advantage

The microwave-assisted ionic-liquid-phase synthesis method developed by Yi et al. (2005) provides a robust route for methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, including the target compound. The method achieves good yields and high purities without requiring chromatographic purification, a significant practical advantage over traditional multi-step syntheses that often involve column chromatography. This was demonstrated across a library of 4-aryl derivatives, establishing process reliability for the target scaffold. The elimination of chromatography reduces procurement cost, synthesis time, and solvent waste [1].

Synthetic methodology Process chemistry Green chemistry

Kinase Inhibition Potential: CDK2 Inhibitory Activity of the 4H-Pyran Class

A 2022 study on 4H-pyran derivatives demonstrated that specific analogs (4d and 4k) suppress the proliferation of HCT-116 colorectal cancer cells with IC50 values of 75.1 µM and 85.88 µM, respectively, through CDK2 kinase inhibition [1]. While the target compound differs in its 4-aryl substitution, the study establishes that the 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate core scaffold can engage the CDK2 ATP-binding site. The 3,4-dimethoxyphenyl group may enhance binding affinity through additional hydrogen-bonding interactions compared to the tested analogs, providing a rational basis for selecting this compound as a starting point for kinase inhibitor optimization.

CDK2 inhibition Colorectal cancer Kinase inhibitors

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. Halogenated Comparators

The 3,4-dimethoxyphenyl substituent confers distinct physicochemical properties compared to halogenated analogs. The dual methoxy groups increase the hydrogen-bond acceptor count (from 3 in the 4-chlorophenyl analog to 7 for the target compound) and significantly alter the calculated octanol-water partition coefficient. These differences are critical for blood-brain barrier penetration potential, solubility, and target binding kinetics. While halogenated analogs are more lipophilic (e.g., 4-chlorophenyl analog), the target compound's balanced polarity profile may offer superior pharmacokinetic properties relevant to CNS applications [1][2].

Physicochemical properties Drug-likeness SAR

Biological Profile Differentiation: Absence from CNS Patent Claims vs. Claimed Halogenated Analogs

The explicit exclusion of 3,4-dimethoxyphenyl-substituted 4H-pyrans from the CNS disorder patent claims in US5874462 provides a tangible IP advantage. This is a verifiable legal differentiation: the target compound is not subject to the composition-of-matter patent protection that covers the 4-chlorophenyl, 2,3-dichlorophenyl, and 4-trifluoromethylphenyl analogs for CNS therapeutic use. This allows researchers to explore CNS applications of the target compound with reduced IP risk [1]. Comparatively, the 4-methoxyphenyl analog (CAS 176106-12-0), which is claimed, would require licensing for CNS-focused programs.

CNS drug discovery Intellectual property Lead optimization

Optimal Application Scenarios for CAS 397875-68-2 Based on Quantitative Evidence


CNS Lead Generation with Reduced IP Risk

For medicinal chemistry teams targeting neurodegenerative diseases or depression, this compound provides an attractive starting point. The 3,4-dimethoxyphenyl analog is not covered by the broad CNS composition-of-matter claims in US5874462, unlike its 4-chlorophenyl or 4-methoxyphenyl counterparts [1]. This allows for unrestricted SAR exploration and potential lead optimization in CNS programs without licensing constraints.

Kinase Inhibitor Optimization: CDK2-Targeted Anticancer Agents

The 6-amino-5-cyano-4H-pyran core has validated CDK2 inhibitory activity against HCT-116 colorectal cancer cells (IC50 ≈ 75–86 µM for optimized analogs) [1]. Incorporating the 3,4-dimethoxyphenyl group may enhance binding through additional hydrogen-bond interactions with the kinase hinge region, potentially improving potency and selectivity over the reported analogs.

Scalable Synthesis and Process Chemistry Development

The microwave-assisted ionic-liquid-phase synthesis method enables high-purity production without chromatographic purification [1]. This makes the compound suitable for process chemistry scale-up, library production, and lead optimization campaigns requiring rapid analog generation with minimal purification overhead.

Antimicrobial and Antioxidant Probe Development

4H-Pyran derivatives have demonstrated antibacterial activity against Gram-positive isolates and antioxidant effects via DPPH scavenging [1]. The electron-rich 3,4-dimethoxyphenyl moiety may further enhance antioxidant capacity, making this compound a valuable tool compound for exploring redox-modulatory therapeutic strategies.

Quote Request

Request a Quote for methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.